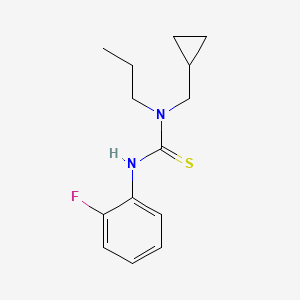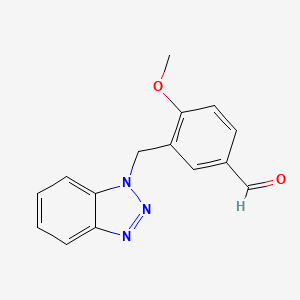![molecular formula C13H10ClFO2S B5614329 4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde](/img/structure/B5614329.png)
4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene derivatives, including those with specific substituents like chloro, fluoro, and carbaldehyde groups, play a significant role in various fields of chemistry due to their diverse chemical and physical properties. These compounds are often synthesized for their potential applications in materials science, organic electronics, and as intermediates in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed intramolecular cyclization, photochemical reactions, or condensation reactions with aldehydes and halides. For example, N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared by reacting 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides in the presence of carbonate salts, yielding functionally substituted thiophenes upon further cyclization (Bogza et al., 2018).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using X-ray crystallography, revealing information about crystal packing, hydrogen bonding, and the spatial arrangement of functional groups. These structural analyses provide insights into the properties and reactivity of the compounds (Ulyankin et al., 2021).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including arylation, acylation, and alkylation, allowing for the introduction of diverse substituents. The presence of electron-withdrawing or electron-donating groups on the thiophene ring influences its reactivity and the outcome of these reactions (Fisyuk et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2S/c1-8-9(4-11(6-16)18-8)7-17-13-3-2-10(15)5-12(13)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFOFVMRALOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5614282.png)
![3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5614290.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614295.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)
![N-{4-[(1R*,2R*)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl}acetamide](/img/structure/B5614306.png)
![2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5614314.png)
![2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)


![(4aR*,7aS*)-N,N-dimethyl-4-(3-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5614355.png)